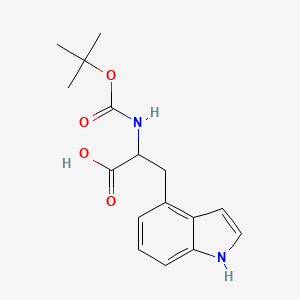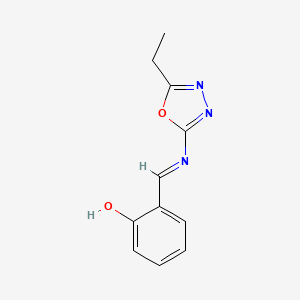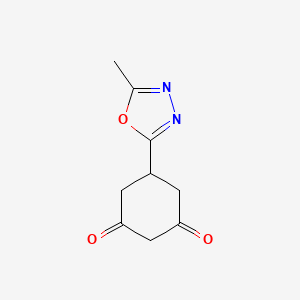![molecular formula C22H16N2O2 B13104619 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acrylic acid moiety.
準備方法
The synthesis of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further functionalization to introduce the biphenyl group and the acrylic acid moiety. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts .
化学反応の分析
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the imidazo[1,2-a]pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.
Addition: The acrylic acid moiety can participate in Michael addition reactions with nucleophiles such as amines or thiols
科学的研究の応用
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and the imidazo[1,2-a]pyridine ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s therapeutic effects. The acrylic acid moiety can also participate in covalent bonding with target proteins, enhancing the compound’s potency .
類似化合物との比較
3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but lacks the biphenyl group, resulting in different biological activities.
2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group instead of a biphenyl group, leading to variations in binding affinity and selectivity.
Imidazo[1,2-a]pyridine-3-acetic acid: Similar to the acrylic acid derivative but with an acetic acid moiety, affecting its reactivity and biological properties
特性
分子式 |
C22H16N2O2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(E)-3-[2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-13-19-22(23-20-8-4-5-15-24(19)20)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-15H,(H,25,26)/b14-13+ |
InChIキー |
OSUDLXBMNOHLKS-BUHFOSPRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)/C=C/C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



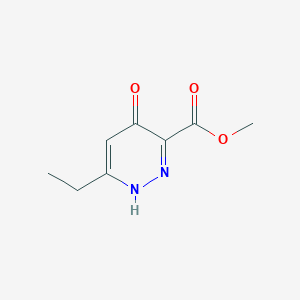
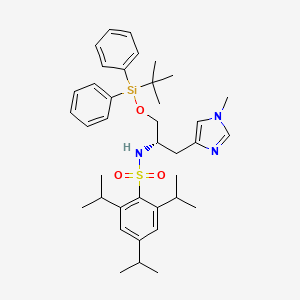
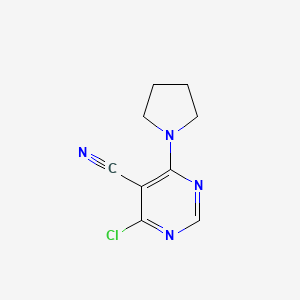
![7-Fluorobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B13104564.png)
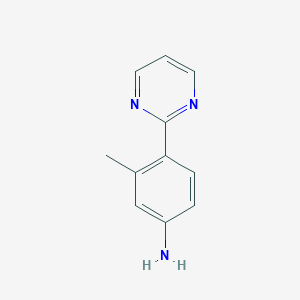
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


